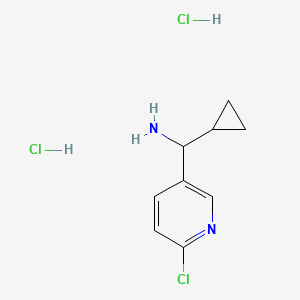

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-cyclopropylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-8-4-3-7(5-12-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDURNKSIDZIXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CN=C(C=C2)Cl)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 6-Chloropyridin-3-ylmethyl Precursors

A widely reported method involves the alkylation of 6-chloro-3-pyridinemethanol derivatives with cyclopropylamine. The reaction proceeds via activation of the alcohol group using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form the corresponding chloride intermediate, which undergoes nucleophilic displacement with cyclopropylamine.

Example Protocol

-

Chloride Formation : 6-Chloro-3-pyridinemethanol (10 mmol) is treated with SOCl₂ (15 mmol) in dichloromethane (DCM) at 0–5°C for 2 h.

-

Amine Coupling : The intermediate chloride is reacted with cyclopropylamine (12 mmol) in tetrahydrofuran (THF) at 60°C for 12 h.

-

Salt Formation : The free base is treated with HCl gas in methanol to yield the dihydrochloride salt.

Key Parameters

Reductive Amination Approach

Cyclopropanealdehyde and 6-Chloronicotinamide Intermediates

Reductive amination between 6-chloronicotinaldehyde and cyclopropylamine using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) provides the secondary amine.

Example Protocol

-

Condensation : 6-Chloronicotinaldehyde (10 mmol) and cyclopropylamine (12 mmol) are stirred in DCE with 4 Å molecular sieves for 1 h.

-

Reduction : NaBH(OAc)₃ (15 mmol) is added at 0°C, and the mixture is stirred at room temperature for 24 h.

-

Workup : The product is extracted with ethyl acetate, dried over MgSO₄, and treated with HCl/Et₂O to precipitate the dihydrochloride.

Key Parameters

Grignard Reaction-Mediated Cyclopropane Installation

Cyclopropylation of Pyridinylmethyl Halides

A less common but efficient method employs cyclopropylmagnesium bromide (CPMgBr) to functionalize 6-chloro-3-bromomethylpyridine.

Example Protocol

-

Grignard Formation : Cyclopropylmagnesium bromide (15 mmol) is prepared in THF under nitrogen.

-

Coupling : 6-Chloro-3-bromomethylpyridine (10 mmol) is added dropwise at −78°C, followed by warming to room temperature over 6 h.

-

Quenching and Salt Formation : The reaction is quenched with NH₄Cl, extracted with EtOAc, and treated with HCl/MeOH.

Key Parameters

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple, scalable | Requires toxic reagents (SOCl₂/POCl₃) | 65–78% |

| Reductive Amination | High selectivity, mild conditions | Limited substrate availability | 70–85% |

| Grignard Reaction | Direct cyclopropane installation | Low-temperature sensitivity | 55–68% |

Dihydrochloride Salt Formation

Acidic Workup Conditions

The free base is dissolved in methanol or ethanol, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum.

Optimization Notes

-

Solvent Choice : Methanol > ethanol due to better solubility of HCl.

-

Purity : Recrystallization from methanol/ether improves purity to >98%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors for the alkylation step, reducing reaction times from hours to minutes. Key parameters include:

-

Residence Time : 5–10 min.

-

Temperature : 100–120°C.

-

Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15).

Reported Outcomes

Challenges and Solutions

Cyclopropane Ring Stability

The cyclopropane moiety is prone to ring-opening under acidic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHClN·2HCl

- Molecular Weight : Approximately 182.65 g/mol

- Structure : The compound features a chlorinated pyridine at the 6-position and a cyclopropyl group attached to the methanamine moiety.

Medicinal Chemistry

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is being explored for its potential as a pharmaceutical intermediate. Research indicates that it may possess various biological activities, making it a candidate for drug development targeting specific diseases.

The compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it can inhibit bacterial enzyme activity, leading to cell death. This property positions it as a potential agent against various microbial pathogens.

- Anticancer Activity : Investigations into its cytotoxic effects indicate potential anticancer properties, particularly against certain cancer cell lines. The compound's mechanism may involve interactions with specific molecular targets, modulating critical pathways involved in cancer progression.

- Neurotransmitter Modulation : Similar compounds have been associated with neurotransmitter modulation, suggesting potential applications in treating neurological disorders.

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions and can be modified to develop derivatives with enhanced properties.

Case Studies and Research Findings

- Antimicrobial Studies : Research published in various journals has highlighted the compound's effectiveness against specific bacterial strains. For instance, studies indicate that it may inhibit enzymes critical for bacterial survival, demonstrating its potential as an antimicrobial agent .

- Cytotoxicity Tests : In vitro studies have shown that (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride exhibits cytotoxic effects on certain cancer cell lines, suggesting its viability as an anticancer drug candidate .

- Neuropharmacological Research : The compound's ability to modulate neurotransmitter systems has been investigated, indicating possible applications in treating neurological disorders such as depression or anxiety .

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below highlights key differences between (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride and structurally related compounds:

Key Observations:

Substituent Effects :

- The 6-chloro-pyridine group in the target compound enhances electrophilicity compared to thiophene (in ) or methyl-substituted pyridines (e.g., QV-9400 in ). This may influence binding affinity in kinase inhibitors .

- The cyclopropyl moiety improves metabolic stability and reduces steric hindrance relative to bulkier groups like isopropyl () or triazole () .

Salt Forms: Dihydrochloride salts (e.g., target compound and QV-9400) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ) .

Biological Activity

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which consists of a chloropyridine moiety linked to a cyclopropyl group through a methanamine unit. The dihydrochloride form enhances its solubility and bioavailability.

The biological activity of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride is primarily attributed to its interaction with specific biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways associated with cognitive functions and neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Key findings include:

- Substituent Effects : Variations in the chloropyridine and cyclopropyl groups significantly influence the compound's potency. For example, modifications on the pyridine ring can enhance binding affinity to target receptors.

- Activity Correlation : Compounds with electron-donating groups tend to exhibit higher biological activity compared to those with electron-withdrawing groups.

Biological Activity Data Table

Case Study 1: Antimycobacterial Activity

A study focused on the inhibition of Mycobacterium tuberculosis growth demonstrated that (6-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride exhibited significant antimicrobial properties. The compound showed an IC50 value of 5.2 μM against mycobacterial ATP synthase, indicating its potential as an anti-tuberculosis agent .

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective effects highlighted that this compound could modulate serotonin receptor activity, which is critical in managing neurodegenerative conditions. The binding affinity was measured at an IC50 of 3.1 μM, suggesting promising therapeutic effects in cognitive disorders .

Case Study 3: Cytotoxicity in Cancer Models

In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that the compound induced cytotoxic effects with an IC50 of 7.5 μM. This finding supports further exploration into its application as a potential chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can the chemical structure of (6-chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride be validated?

- Methodological Answer: Structural validation typically involves a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can confirm proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and fragmentation patterns. For crystalline forms, X-ray diffraction (XRD) provides unambiguous structural confirmation. For example, analogous cyclopropane-containing amines have been structurally resolved using XRD . Additionally, InChI key and IUPAC naming conventions (e.g., from PubChem) ensure consistency in structural reporting .

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis often involves nucleophilic substitution or reductive amination. A fragment-assisted approach, as described for cyclopropane-containing ALK inhibitors, can be adapted: (1) coupling 6-chloropyridine-3-carbaldehyde with cyclopropylamine under catalytic hydrogenation, followed by (2) dihydrochloride salt formation using HCl in ethanol. Yield optimization may require temperature control (e.g., 0–5°C during salt formation) and stoichiometric adjustments (e.g., excess HCl to ensure complete protonation). Similar protocols achieved 97% yields in related compounds .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard . Ion chromatography can quantify chloride content, while Karl Fischer titration monitors water content. Stability studies under accelerated conditions (40°C/75% RH) should track degradation via LC-MS. Heavy metal analysis (e.g., ≤20 μg/g via atomic absorption spectroscopy) ensures compliance with pharmacopeial standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer: SAR studies require systematic modifications to the pyridine and cyclopropane moieties. For example:

- Pyridine ring: Replace chlorine with other halogens or electron-withdrawing groups to assess potency changes.

- Cyclopropane: Introduce substituents (e.g., trifluoromethyl) to evaluate steric/electronic effects.

Biological assays (e.g., enzyme inhibition or cell viability) should be paired with computational docking (e.g., using AutoDock Vina) to correlate activity with binding affinity. Fragment-based strategies, as applied in cyclopropane ALK inhibitors, are effective for iterative optimization .

Q. How can metabolic pathways and clearance mechanisms be investigated for this compound?

- Methodological Answer: Radiolabeled analogs (e.g., ¹⁴C at the cyclopropane carbon) enable tracking in in vitro (hepatocyte incubations) and in vivo (rodent pharmacokinetics) studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies metabolites, while exact mass tools (e.g., 262.0388 Da) differentiate parent and metabolite ions . Bile-duct cannulation in animal models quantifies fecal vs. renal excretion.

Q. How do solubility differences in solvents impact experimental outcomes, and how can this be mitigated?

- Methodological Answer: Solubility profiles (e.g., in DMSO, water, or ethanol) should be determined via shake-flask methods. For low aqueous solubility, co-solvents (e.g., PEG 400) or micellar formulations can enhance bioavailability. Stability in solution (e.g., pH-dependent hydrolysis) must be monitored via UV-Vis spectroscopy. Freeze-drying (lyophilization) with stabilizers (e.g., trehalose) is recommended for long-term storage .

Q. How do polymorphic forms affect bioavailability, and what techniques characterize these differences?

- Methodological Answer: Polymorph screening involves recrystallization from varied solvents (e.g., ethanol vs. acetonitrile). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) identify thermal transitions (melting points, dehydration). Powder XRD and Solid-State NMR distinguish crystal packing. Dissolution studies in simulated biological fluids (e.g., FaSSIF) correlate polymorphs with dissolution rates and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.